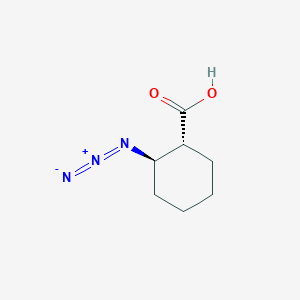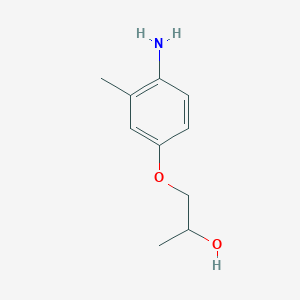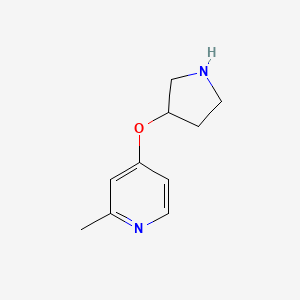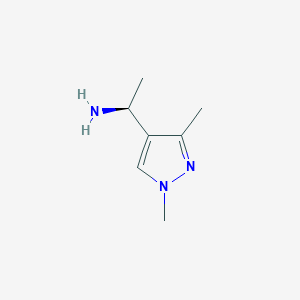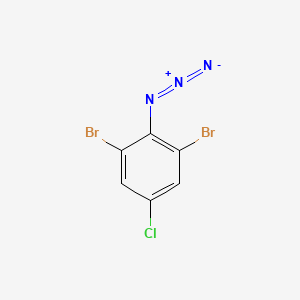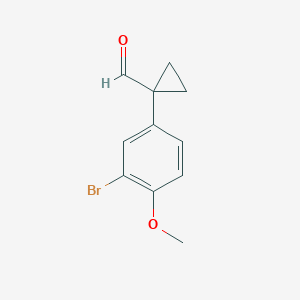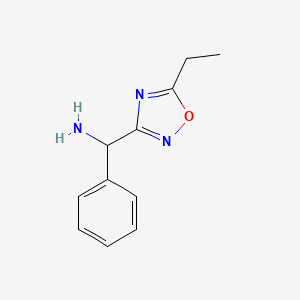
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with ethyl chloroformate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Industrial Chemistry: The compound is utilized in the synthesis of various polymers and as a building block for more complex chemical structures.
Mécanisme D'action
The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to form hydrogen bonds and interact with active sites of target proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.
1,3,4-Oxadiazole: Another regioisomer with different nitrogen atom positions.
5-(4-Fluorophenyl)-1,2,4-oxadiazole: A derivative with a fluorophenyl group.
Uniqueness
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and phenyl ring enhances its stability and reactivity compared to other oxadiazole derivatives .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine |
InChI |
InChI=1S/C11H13N3O/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8/h3-7,10H,2,12H2,1H3 |
Clé InChI |
ZUVGPJALROQUTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NO1)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



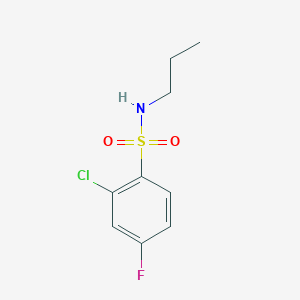
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
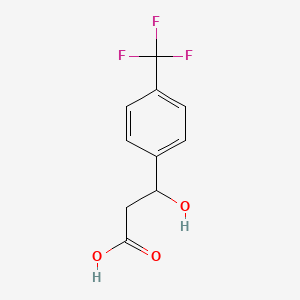
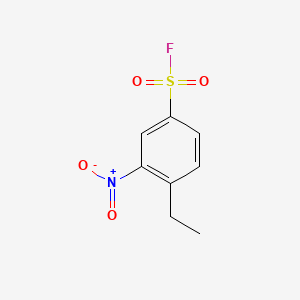
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
